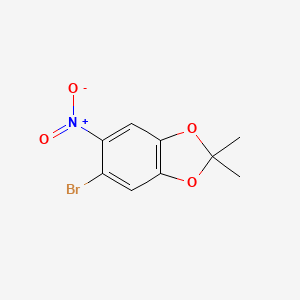

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole

Description

Chemical Identity: 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole (CAS: 1261500-18-8) is a benzodioxole derivative with a bromine atom at position 5, a nitro group at position 6, and two methyl groups at position 2. Its molecular formula is C₉H₈BrNO₄, with a molecular weight of 274.07 g/mol (calculated). The compound is structurally characterized by its fused 1,3-benzodioxole ring system, which confers unique electronic and steric properties.

Properties

IUPAC Name |

5-bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO4/c1-9(2)14-7-3-5(10)6(11(12)13)4-8(7)15-9/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXEFUFOKUSLXDM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2=C(O1)C=C(C(=C2)[N+](=O)[O-])Br)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole typically involves the nitration of 5-Bromo-2,2-dimethyl-1,3-benzodioxole. The nitration process is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzodioxole ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl groups, to form corresponding carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of various substituted benzodioxoles.

Reduction: Formation of 5-Bromo-2,2-dimethyl-6-amino-1,3-benzodioxole.

Oxidation: Formation of this compound carboxylic acids.

Scientific Research Applications

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole is utilized in several scientific research areas:

Chemistry: As a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial properties.

Medicine: Explored for its potential use in drug development due to its unique structural features.

Industry: Used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can interact with biological molecules. The bromine atom may also facilitate binding to certain enzymes or receptors, influencing their activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzodioxole Derivatives

Structural and Physicochemical Comparison

The table below highlights key differences between 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole and analogous compounds:

Key Observations :

- Electronic Properties: The nitro group at C6 enhances electron-withdrawing capacity, which may improve charge transfer efficiency in nonlinear optical (NLO) applications .

- Lipophilicity : Higher XLogP3 values (e.g., 2.5 for the target vs. 2.3 for 5-Bromo-6-nitro-1,3-benzodioxole) correlate with increased hydrophobicity due to methyl groups.

Enzyme Interactions :

- Piperonyl butoxide inhibits cytochrome P450 enzymes, enhancing pesticide efficacy by delaying toxin metabolism .

- 2,2-Diphenyl-1,3-benzodioxole targets MAGE-A proteins in non-small cell lung cancer (NSCLC), leveraging its hydrophobic aromatic groups for binding .

Reactivity and Stability :

- 5-Bromo-2,2-difluoro-1,3-benzodioxole undergoes deprotonation-triggered bromine migration, a reactivity absent in dimethylated analogs .

- The nitro group in the target compound may enhance intramolecular charge transfer (ICT), as seen in benzodioxole derivatives with α,β-unsaturated carbonyl moieties .

Biological Activity

5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole (BDDB) is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of BDDB, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

BDDB is characterized by its molecular formula and a molecular weight of approximately 229.07 g/mol. The compound features a bromine atom at position 5, two methyl groups at position 2, and a nitro group at position 6 of the benzodioxole ring. This unique arrangement contributes to its distinct chemical reactivity and biological activity.

The biological activity of BDDB is attributed to its interaction with specific molecular targets. The nitro group can participate in redox reactions, potentially generating reactive intermediates that interact with biological molecules. Additionally, the bromine atom may facilitate binding to certain enzymes or receptors, influencing their activity .

Antimicrobial Properties

BDDB has been investigated for its antimicrobial properties. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities. For instance, benzodioxole derivatives have shown effectiveness against various pathogens, suggesting that BDDB may also possess similar capabilities .

Antidiabetic Activity

Recent studies have highlighted the potential of benzodioxole derivatives as candidates for developing synthetic antidiabetic drugs. In vitro assays demonstrated that BDDB derivatives could inhibit α-amylase, an enzyme involved in carbohydrate metabolism. For example, compounds structurally related to BDDB exhibited IC50 values indicating potent inhibitory effects on α-amylase activity .

| Compound | IC50 (µM) | Activity |

|---|---|---|

| BDDB Derivative A | 0.85 | α-Amylase Inhibition |

| BDDB Derivative B | 0.68 | α-Amylase Inhibition |

In vivo studies using streptozotocin-induced diabetic mice revealed that specific BDDB derivatives significantly reduced blood glucose levels, confirming their potential as antidiabetic agents .

Anticancer Activity

BDDB has also been explored for its anticancer properties. In vitro studies demonstrated that certain derivatives exhibited cytotoxic effects against various cancer cell lines while showing minimal toxicity to normal cells. For instance, one derivative displayed significant activity against four cancer cell lines with IC50 values ranging from 26 to 65 µM .

Case Studies

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of BDDB against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The results indicated that BDDB showed promising antibacterial activity, with minimum inhibitory concentrations (MICs) lower than those of standard antibiotics used in clinical settings.

Case Study 2: Antidiabetic Effects

In a controlled experiment involving diabetic mice treated with a BDDB derivative, researchers observed a substantial decrease in blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after five doses compared to the control group. This finding underscores the potential of BDDB derivatives in managing diabetes effectively .

Q & A

Q. What are the established synthetic pathways for 5-Bromo-2,2-dimethyl-6-nitro-1,3-benzodioxole, and what key reagents are involved?

The synthesis typically involves sequential functionalization of the benzodioxole core. A common route includes:

- Nitration : Introduction of the nitro group using mixed acids (HNO₃/H₂SO₄) at 0–5°C to control exothermicity and avoid over-nitration.

- Bromination : Electrophilic bromination with Br₂ in the presence of FeCl₃ as a catalyst, targeting the activated aromatic ring position.

- Dimethylation : Alkylation of the dioxole oxygen using methyl iodide (CH₃I) and a base like K₂CO₃ in polar aprotic solvents (e.g., DMF) . Example reaction conditions for analogous benzodioxole derivatives:

| Step | Reagents/Conditions | Purpose | Yield | Reference |

|---|---|---|---|---|

| Nitration | HNO₃, H₂SO₄, 0–5°C, 2h | Introduce NO₂ group | 70–85% | |

| Bromination | Br₂, FeCl₃, CH₂Cl₂, 50°C, 6h | Introduce Br substituent | 65% |

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound, and what data benchmarks should be expected?

- ¹H/¹³C NMR : Expect distinct signals for methyl groups (δ ~1.3–1.5 ppm for ¹H; δ ~20–25 ppm for ¹³C) and aromatic protons (δ ~7.0–8.5 ppm). The nitro group deshields adjacent protons, causing downfield shifts .

- Mass Spectrometry (MS) : Molecular ion peaks [M+H]⁺ should align with the molecular weight (C₉H₇BrNO₄: ~290–292 g/mol). Fragmentation patterns confirm substituent positions .

- Elemental Analysis : Carbon, hydrogen, nitrogen, and bromine percentages should match theoretical values within ±0.3% .

Q. What purification methods are recommended for isolating this compound with high purity, and what solvent systems are optimal?

- Column Chromatography : Use silica gel with a gradient of ethyl acetate/hexane (10–40% EtOAc) to separate nitro/bromo isomers. Monitor fractions via TLC (Rf ~0.5 in 30% EtOAc/hexane) .

- Recrystallization : Ethanol or methanol/water mixtures yield crystalline products. Slow cooling minimizes co-precipitation of impurities .

Q. How can researchers determine the solubility and stability of this compound in common laboratory solvents?

- Solubility Testing : Perform gravimetric analysis by dissolving 10 mg of the compound in 1 mL of solvent (e.g., DMSO, DCM, EtOH) at 25°C. Polar aprotic solvents (DMF, DMSO) generally show higher solubility .

- Stability Assessment : Conduct accelerated degradation studies under UV light, heat (40–60°C), and varying pH. Monitor via HPLC for decomposition products (e.g., loss of NO₂ or Br groups) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance regioselectivity during electrophilic substitution reactions on the benzodioxole core?

- Directing Group Strategy : The nitro group acts as a meta-director, while bromine directs electrophiles to ortho/para positions. Use DFT calculations to predict substituent effects on charge distribution .

- Temperature Control : Lower temperatures (0–10°C) favor kinetic control, reducing undesired byproducts. For example, nitration at 0°C minimizes di-nitration .

Q. What methodologies resolve contradictions between theoretical and observed spectroscopic data (e.g., NMR chemical shifts or IR absorption bands)?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹³C couplings. For example, NOESY can confirm spatial proximity of methyl groups to aromatic protons .

- Isotopic Labeling : Synthesize deuterated analogs to isolate specific vibrational modes in IR spectra. Compare experimental vs. computational (DFT) spectra to assign discrepancies .

Q. What strategies mitigate steric hindrance effects caused by the 2,2-dimethyl substituents during functionalization reactions?

- Bulky Ligands : Use Pd(PPh₃)₄ in cross-coupling reactions to stabilize transition states and reduce steric clashes.

- Microwave-Assisted Synthesis : Enhance reaction rates under high pressure/temperature to overcome steric barriers (e.g., Suzuki coupling at 120°C for 30 minutes) .

Q. How do electronic effects from the nitro and bromo groups influence the compound’s reactivity in cross-coupling reactions, and how can this be experimentally validated?

- Hammett Constants : The nitro group (σₚ = +1.27) strongly withdraws electrons, while bromine (σₚ = +0.23) exerts weaker deactivation. Measure reaction rates (e.g., Suzuki coupling) against substituent constants to quantify electronic effects .

- Competition Experiments : React the compound with analogs lacking NO₂ or Br groups under identical conditions. Compare yields to isolate electronic contributions .

Q. What experimental approaches are used to assess the thermal decomposition pathways of this compound under inert vs. oxidative conditions?

- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂ (inert) and O₂ (oxidative). Mass loss profiles identify decomposition stages (e.g., NO₂ elimination at ~200°C) .

- GC-MS Post-Decomposition : Trap volatile byproducts (e.g., HBr, NOₓ) and analyze to reconstruct degradation mechanisms .

Q. How can isotopic labeling or tracer studies elucidate mechanistic details of nitro group reduction or bromine displacement reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.